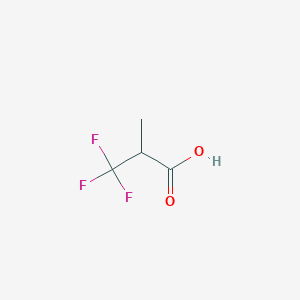
2-Fluoro-3-formylpyridine
Vue d'ensemble
Description
2-Fluoro-3-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a chemical compound with the molecular formula C6H4FNO . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Synthesis Analysis
The synthesis of this compound involves several methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom attached at the 2nd position and a formyl group attached at the 3rd position .
Chemical Reactions Analysis
Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical and biological properties of fluoropyridines .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 125.1 g/mol . It is a solid substance with a melting point range of 51 to 54 °C .
Applications De Recherche Scientifique
Synthèse des pyridines fluorées
Le 2-fluoro-3-formylpyridine est utilisé dans la synthèse des pyridines fluorées . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Elles présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituant(s) fortement attracteur d'électrons dans le cycle aromatique .
Synthèse des herbicides et des insecticides
Le this compound a été utilisé comme matière première pour la synthèse de certains herbicides et insecticides .
Développement de produits agricoles
Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures de tête . Le this compound peut être utilisé dans ce processus .
Développement de produits pharmaceutiques
Environ 10 % des ventes totales de produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor . Le this compound peut être utilisé dans le développement de ces produits pharmaceutiques .
Radiomarquage des peptides amino(oxy)-dérivés
Le 2-[(18)F]-fluoro-3-pyridinecarboxaldéhyde ([18F]FPCA) est un nouveau groupement prosthétique hydrosoluble . Sa radiochimie a été développée et entièrement automatisée pour une application dans le radiomarquage chimiosélectif des peptides amino(oxy)-dérivés .
Agents d'imagerie pour applications biologiques
Le this compound et ses dérivés, tels que les pyridines substituées par 18F, présentent un intérêt particulier comme agents d'imagerie potentiels pour diverses applications biologiques .
Mécanisme D'action
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-formylpyridine interacts with its targets.
Biochemical Pathways
One study mentions the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization . This suggests that this compound may play a role in the synthesis of naphthyridines, which are heterocyclic compounds with potential biological activity.
Result of Action
It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds . This suggests that this compound could potentially contribute to the biological activity of these compounds.
Action Environment
The synthesis of fluoropyridines, including this compound, often involves specific reaction conditions . These conditions could potentially influence the compound’s action and stability.
Orientations Futures
The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of this compound could be optimized and expanded for more efficient and diverse production .
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-formylpyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of naphthyridines through the displacement of fluoride ions . This interaction is essential for the hydrogenolysis and cyclization processes, which are critical steps in the synthesis of biologically active compounds. The unique electronic properties of this compound enable it to act as a versatile intermediate in these reactions, enhancing the efficiency and selectivity of the enzymatic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells. These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound is known to interact with enzymes by forming covalent bonds with active site residues, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Furthermore, this compound has been shown to influence gene expression by binding to regulatory elements in the genome, modulating the transcription of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its safety and efficacy at different dosages. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant harm. These findings are essential for establishing safe dosage ranges and understanding the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound is known to participate in the transformation of fluorinated intermediates, leading to the formation of biologically active metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with cellular transport mechanisms, highlighting its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapies.
Propriétés
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-90-7 | |
| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

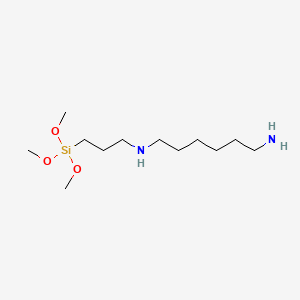
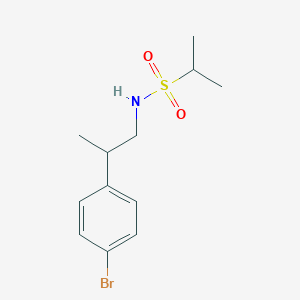




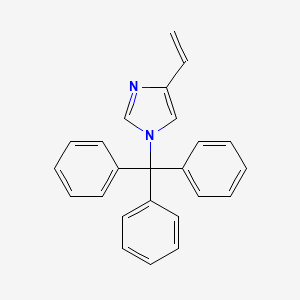
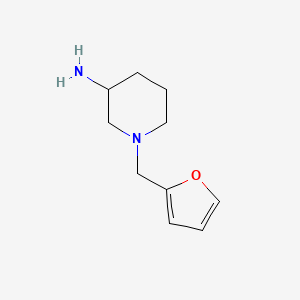
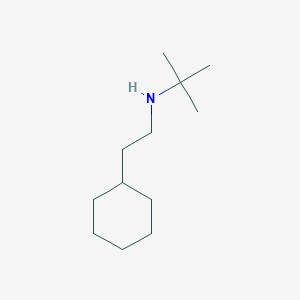

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)
